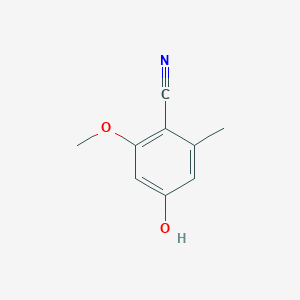

4-Hydroxy-2-methoxy-6-methylbenzonitrile

Übersicht

Beschreibung

4-Hydroxy-2-methoxy-6-methylbenzonitrile is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a hydroxyl group, a methoxy group, and a methyl group attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxy-6-methylbenzonitrile typically involves the nitration of a suitable precursor, followed by reduction and functional group modifications. One common method includes the nitration of 2-methoxy-6-methylphenol to introduce the nitrile group, followed by reduction to form the desired compound. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2-methoxy-6-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-hydroxy-2-methoxy-6-methylbenzonitrile exhibit promising anticancer properties. For instance, compounds with similar structures have shown selective antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of hydroxyl and methoxy groups enhances their biological activity, contributing to their potential as therapeutic agents in cancer treatment .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. A notable synthesis method involves the transformation of 3-methoxy-4-methylbenzoic acid into this compound through a series of reactions including thionyl chloride treatment and subsequent hydrolysis. This method is advantageous due to its mild reaction conditions and high yield, making it suitable for industrial applications .

Material Science Applications

UV Stabilizers

this compound has potential applications as a UV stabilizer in plastics and coatings. Its ability to absorb UV light helps in protecting materials from degradation caused by sunlight exposure. This property is particularly valuable in the formulation of outdoor products where prolonged exposure to UV radiation is inevitable .

Cosmetic Formulations

The compound is also being explored for its use in cosmetic products as a UV filter. Its incorporation into sunscreens can enhance the product's effectiveness by providing additional protection against harmful UV rays, thus preventing skin damage and aging caused by sun exposure .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicity studies have shown that while the compound exhibits some harmful effects upon ingestion or skin contact, these effects are dose-dependent and vary among different animal models . Continuous research is necessary to establish safe usage levels in cosmetic and pharmaceutical formulations.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Anticancer Activity | Potential therapeutic agent for various cancers | Selective activity against MCF-7 and A549 cell lines |

| Pharmaceutical Intermediates | Important precursor for synthesizing drugs | High yield synthesis method suitable for industrial use |

| UV Stabilizers | Used in plastics and coatings to absorb UV light | Enhances durability of outdoor products |

| Cosmetic Formulations | Acts as a UV filter in sunscreens | Protects skin from UV damage |

| Toxicological Studies | Evaluates safety profile for consumer products | Dose-dependent toxicity observed |

Case Studies

-

Antiproliferative Activity Study

A study conducted on various derivatives of this compound demonstrated significant antiproliferative effects against breast cancer cell lines. The IC₅₀ values ranged from 1.2 to 5.3 μM, indicating strong potential for further development as anticancer agents . -

Synthesis Method Evaluation

Research evaluating different synthetic routes for producing this compound highlighted a new method involving thionyl chloride that resulted in higher yields compared to traditional methods. This advancement facilitates easier scaling for industrial production .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-methoxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxy-3-methoxybenzonitrile

- 4-Hydroxy-2-methoxybenzonitrile

- 4-Hydroxy-2-methylbenzonitrile

Comparison: 4-Hydroxy-2-methoxy-6-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.

Biologische Aktivität

4-Hydroxy-2-methoxy-6-methylbenzonitrile, with the chemical formula CHNO and CAS number 1374575-05-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the nitration of 2-methoxy-6-methylphenol, followed by reduction and functional group modifications. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, which can modify its biological properties.

Common Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Palladium on carbon | Amines |

| Substitution | Electrophiles (e.g., halogens) | Halogenated derivatives |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the nitrile group may interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways affected include those involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In a recent investigation into its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC values around 20 µM after 48 hours of treatment. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 .

Comparative Analysis

When compared to similar compounds such as 4-Hydroxy-3-methoxybenzonitrile and 4-Hydroxy-2-methylbenzonitrile, this compound exhibits unique biological activities due to its specific functional group arrangement. This structural uniqueness contributes to its distinct reactivity profiles and biological effects.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Hydroxy-3-methoxybenzonitrile | Moderate | Low |

| 4-Hydroxy-2-methylbenzonitrile | Low | Moderate |

Eigenschaften

IUPAC Name |

4-hydroxy-2-methoxy-6-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHZPADMMRXYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374575-05-9 | |

| Record name | 4-hydroxy-2-methoxy-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.